9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol

Description

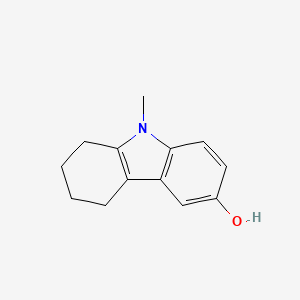

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-5,6,7,8-tetrahydrocarbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h6-8,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZQASHCWXUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, organic hydroperoxides, selenium dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of carbazole-1-ones or benzazonine-diones.

Reduction: Formation of dihydrocarbazole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Overview

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol (CAS Number: 13314-77-7) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound activates intrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Cell Line IC50 (µM) Mechanism MCF-7 25 Activation of caspase-3 PC3 30 Modulation of MAPK/ERK pathway -

Neuroprotective Effects :

- The compound has shown promise in neuroprotection studies. It interacts with nicotinic acetylcholine receptors (nAChRs), potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s by enhancing neurotransmitter release and neuronal signaling.

Pharmacology

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit specific kinases involved in cellular signaling pathways related to cancer proliferation. This inhibition is crucial for developing targeted therapies against various cancers.

-

Antimicrobial Properties :

- Preliminary studies suggest antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies for infections.

Materials Science

- Synthesis of Organic Compounds :

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound over 48 hours. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects demonstrated that treatment with the compound improved cognitive function in rodent models of Alzheimer’s disease. Behavioral assessments showed enhanced memory retention and reduced amyloid plaque formation compared to control groups .

Mechanism of Action

The mechanism of action of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The hydroxyl group at position 6 distinguishes this compound from analogs with methoxy (-OCH₃), halogen (e.g., Br), or carboxamide (-CONH₂) substituents. Key comparisons include:

Photophysical Properties

- Solvent Sensitivity : The hydroxyl group in the target compound is expected to enhance hydrogen bonding in protic solvents, similar to DMTCO and MDDCO (methylenedioxy analog), which exhibit fluorescence shifts correlated with solvent polarity . Methoxy or methyl groups reduce polarity, as seen in DMTCO’s lower dipole moment change (Δμ) compared to MDDCO .

- Excited-State Dynamics : The hydroxyl group may increase the compound’s dipole moment in the excited state, leading to stronger solvatochromism than methoxy or methyl analogs .

Biological Activity

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol (CAS Number: 13314-77-7) is a heterocyclic compound belonging to the carbazole family. Its unique structure, characterized by a hydroxyl group at the sixth position and a methyl group at the ninth position, positions it as a promising candidate in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has also shown promising anticancer effects. In vitro studies have reported that it inhibits the growth of several cancer cell lines. Notably, its mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Bladder Cancer

A specific study highlighted its role in inhibiting bladder cancer progression through the suppression of YAP1/TAZ signaling pathways. The compound was found to induce phosphorylation of LATS1 and inhibit YAP1/TAZ activity in bladder cancer cells, leading to reduced cell viability both in vitro and in mouse xenograft models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.

- Receptor Modulation : It has been identified as a potential antagonist for the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Moderate | Yes |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | No | Moderate |

The presence of specific functional groups in these compounds influences their solubility and reactivity, thus affecting their biological activities.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol, and how can reaction conditions be optimized?

- Methodology : Start with cyclization of substituted indole precursors using acid catalysis or transition-metal-mediated coupling. Optimize via Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst loading). For example, analogous carbazole derivatives (e.g., 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-thione) were synthesized using Lawesson’s reagent in pyridine at 383 K . Recrystallization in ethanol improves purity .

- Key Tools : Monitor reaction progress via TLC/HPLC. Use NMR and FTIR to confirm intermediate structures.

Q. How can structural characterization of this compound address discrepancies in reported spectral data?

- Methodology : Employ X-ray crystallography to resolve ambiguities in stereochemistry or ring conformation. For instance, cyclohexene ring disorder in similar carbazoles was resolved by refining site-occupancy factors (e.g., 0.86 vs. 0.14 in a thione derivative) . Pair crystallographic data with computational modeling (DFT) to validate bond angles and dihedral angles .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology : Use column chromatography with gradient elution (hexane/ethyl acetate). For polar byproducts, consider preparative HPLC with a C18 column. Analogous carbazoles were purified via recrystallization in ethanol, achieving 72% yield .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic annulation or Diels-Alder reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. COMSOL Multiphysics or Gaussian software can simulate reaction pathways . Validate predictions with experimental kinetics (e.g., monitoring by in-situ FTIR).

Q. What strategies resolve contradictions in biological activity data across structurally similar carbazoles?

- Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., methyl vs. hydroxy groups). Compare binding affinities via molecular docking (e.g., STAT inhibitors ). Address variability by standardizing assay conditions (pH, solvent, cell lines) and applying multivariate statistical analysis .

Q. How can advanced crystallization techniques mitigate disorder in the tetrahydrocarbazole ring system?

- Methodology : Optimize crystal growth via slow evaporation in mixed solvents (e.g., ethanol/water). For disordered atoms (e.g., C2A/C3A/C4A in cyclohexene rings ), refine occupancy parameters using SHELXL and validate with residual electron density maps.

Q. What experimental designs are optimal for scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Implement factorial design (e.g., 2^k factorial) to test interactions between temperature, catalyst loading, and stirring rate . Use chiral HPLC or circular dichroism (CD) to monitor enantioselectivity. For large-scale reactions, explore flow chemistry with immobilized catalysts.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.